Cas no 72652-32-5 (1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone)
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
- 4-Bromo-2-(trichloroacetyl)-1H-pyrrole
- 1-(4-BROMO-1H-PYRROL-2-YL)-2,2,2-TRICHLOROETHAN-1-ONE
- Ethanone,1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-
- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone
- 2-(trichloroacetyl)-4-bromopyrrole
- 2,2,2-trichloro-1-(4-bromo-1H-pyrrol-2-yl)ethanone
- 4-bromo-2-(trichloroacetyl)pyrrole
- 4-bromopyrrol-2-yl trichloromethyl ketone
- AB01333443-02
- NCGC00340472-01
- 4-Bromo 2-trichloracetyl pyrrole
- SB62296
- SCHEMBL1518124
- FT-0605652
- 1-(4-Bromo-2-pyrrolyl)-2,2,2-trichloroethanone
- Ethanone, 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-
- 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
- s10742
- AKOS000118344
- AM808066
- XCA65232
- 1Y-0801
- C6H3BrCl3NO
- Z99599052
- MFCD00832836
- SY101534
- 72652-32-5
- AC-30373
- DTXSID00383981
- CQLTVLIUJXOOGD-UHFFFAOYSA-N
- EN300-14222
- A866224
- 4-bromo-2-trichloroacetylpyrrole
- DB-055661
-
- MDL: MFCD00832836
- Inchi: 1S/C6H3BrCl3NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H
- InChI Key: CQLTVLIUJXOOGD-UHFFFAOYSA-N
- SMILES: BrC1=CNC(=C1)C(C(Cl)(Cl)Cl)=O
Computed Properties
- Exact Mass: 288.84600
- Monoisotopic Mass: 288.84636g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 32.9Ų
Experimental Properties
- Melting Point: 134 °C
- PSA: 32.86000
- LogP: 3.33010
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067362-1g |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
72652-32-5 | 97% | 1g |
£43.00 | 2022-03-01 | |
| Fluorochem | 067362-5g |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
72652-32-5 | 97% | 5g |
£134.00 | 2022-03-01 | |
| Fluorochem | 067362-10g |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
72652-32-5 | 97% | 10g |
£227.00 | 2022-03-01 | |
| Alichem | A109000046-10g |
4-Bromo-2-(trichloroacetyl)-1H-pyrrole |
72652-32-5 | 97% | 10g |
$181.77 | 2023-09-01 | |
| Alichem | A109000046-25g |
4-Bromo-2-(trichloroacetyl)-1H-pyrrole |
72652-32-5 | 97% | 25g |
$368.95 | 2023-09-01 | |
| Fluorochem | 067362-250mg |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
72652-32-5 | 97% | 250mg |
£19.00 | 2022-03-01 | |
| TRC | B687193-100mg |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
72652-32-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B687193-250mg |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
72652-32-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B687193-500mg |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
72652-32-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B687193-1g |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
72652-32-5 | 1g |
$ 98.00 | 2023-04-18 |
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone Suppliers
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Additional information on 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Introduction to 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CAS No. 72652-32-5)
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, with the CAS number 72652-32-5, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a brominated pyrrole ring and a trichloroethyl ketone moiety. These structural elements contribute to its diverse chemical properties and potential applications in various scientific and pharmaceutical contexts.
The chemical structure of 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone can be represented as follows: C8H5BrCl3N1O1. The presence of the bromine atom in the pyrrole ring and the trichloromethyl group in the ketone functional group imparts specific reactivity and stability characteristics to the molecule. These features make it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.
In recent years, there has been increasing interest in the use of brominated heterocycles, such as pyrroles, in the development of new pharmaceuticals. The bromine atom can serve as a versatile handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored biological activities. For instance, studies have shown that compounds containing brominated pyrroles exhibit potent antitumor and antimicrobial properties. The trichloromethyl group in 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone further enhances its reactivity and can be exploited for the synthesis of complex molecules with enhanced biological activities.
The synthesis of 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone typically involves multi-step reactions that start with the formation of the brominated pyrrole ring followed by the introduction of the trichloromethyl ketone moiety. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 4-bromopyrrole with chloroacetyl chloride in the presence of a suitable base. This method provides high yields and good purity of the final product.
The physical properties of 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, such as its melting point, boiling point, and solubility in different solvents, are crucial for its handling and application in various chemical processes. It is generally a solid at room temperature and is soluble in organic solvents like dichloromethane and acetone. These properties make it suitable for use in both laboratory-scale experiments and industrial-scale production.
In terms of its biological activity, preliminary studies have indicated that 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone exhibits significant cytotoxicity against several cancer cell lines. The mechanism of action is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis. Further research is ongoing to elucidate the exact molecular targets and pathways involved in its antitumor effects.
Beyond its potential as an antitumor agent, 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone has also shown promise in other therapeutic areas. For example, it has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The combination of the brominated pyrrole ring and the trichloromethyl group appears to confer broad-spectrum antimicrobial activity, making it a potential candidate for developing new antibiotics.
The safety profile of 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is an important consideration for its use in pharmaceutical applications. Preclinical studies have generally shown that it has low toxicity at therapeutic doses. However, as with any new compound, comprehensive safety evaluations are necessary to ensure its safe use in humans. These evaluations typically include assessments of genotoxicity, mutagenicity, and chronic toxicity.
In conclusion, 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CAS No. 72652-32-5) is a versatile compound with promising applications in both synthetic chemistry and medicinal chemistry. Its unique structural features make it an attractive candidate for further research and development as a potential therapeutic agent. Ongoing studies are expected to provide more insights into its biological activities and potential uses in various medical fields.
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